molecular formula C15H10Br2N2O B14408632 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- CAS No. 84546-13-4

4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-

Cat. No.: B14408632
CAS No.: 84546-13-4
M. Wt: 394.06 g/mol
InChI Key: GEULXFOKJDAYOC-UHFFFAOYSA-N
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Description

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative with significant interest in organic chemistry due to its unique structure and potential applications. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinazolinones, while oxidation can produce quinazolinone oxides.

Scientific Research Applications

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one
  • 6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one
  • 6-fluoro-2-(fluoromethyl)-3-phenylquinazolin-4(3H)-one

Uniqueness

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can enhance the compound’s ability to form covalent bonds with nucleophiles, making it a valuable tool in medicinal chemistry for the development of covalent inhibitors.

Properties

CAS No.

84546-13-4

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

GEULXFOKJDAYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr

Origin of Product

United States

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